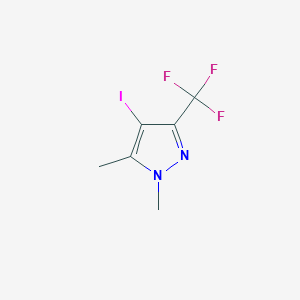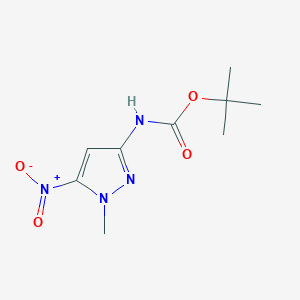![molecular formula C23H30FN3O3 B10901886 2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10901886.png)
2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a cyclohexanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Cyclohexanedione Formation: The final step involves the condensation of the acetylated piperazine derivative with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Materials Science:
Mechanism of Action
The mechanism of action of 2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylpiperazine: Shares the piperazine and fluorophenyl moieties but lacks the cyclohexanedione group.
5,5-Dimethyl-1,3-cyclohexanedione: Contains the cyclohexanedione moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness
2-{[(2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZINO}ETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the piperazine and cyclohexanedione moieties allows for a diverse range of interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H30FN3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H30FN3O3/c1-23(2)14-20(28)19(21(29)15-23)16-25-7-8-26-9-11-27(12-10-26)22(30)13-17-3-5-18(24)6-4-17/h3-6,16,28H,7-15H2,1-2H3 |
InChI Key |
ICVLYYBYVXSVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901805.png)
![N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide](/img/structure/B10901810.png)
![4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10901818.png)
![ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10901825.png)
![3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide](/img/structure/B10901832.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901837.png)

![3-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901850.png)
![(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10901855.png)
![N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10901863.png)
![N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10901864.png)

![N-cyclopropyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10901869.png)

